

Application Notes: In Vitro Cell-Based Assays for Testing Oxyclozanide Cytotoxicity

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Introduction

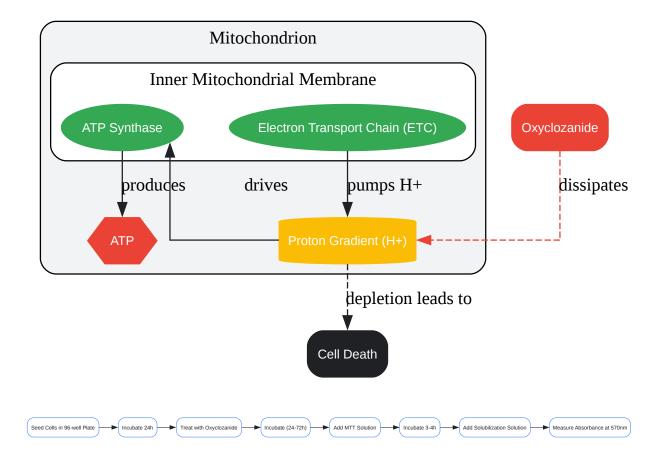
Oxyclozanide is a salicylanilide anthelmintic agent primarily used in veterinary medicine to treat parasitic flatworm infections.[1] Its mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation, which disrupts the production of ATP, the primary energy currency of the cell.[1][2][3] This disruption of cellular energy metabolism can lead to cell death, making Oxyclozanide a compound of interest for its potential cytotoxic effects, including anticancer applications.[4] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Oxyclozanide using common cell-based assays.

Mechanism of Action: Mitochondrial Uncoupling

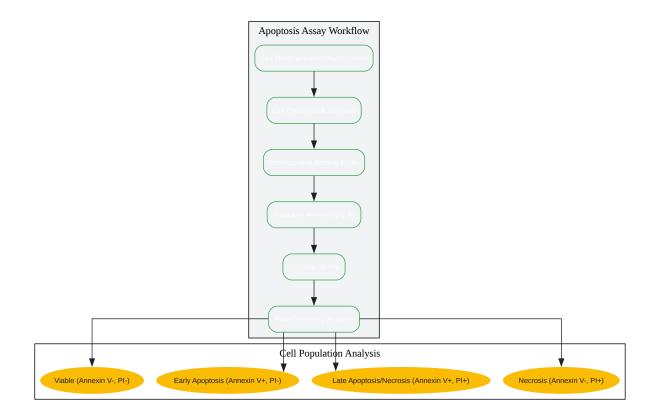
Oxyclozanide's primary mode of cytotoxic action is the disruption of the mitochondrial membrane potential.[5][6] By acting as a protonophore, it transports protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of the electron transport chain from ATP synthesis leads to a rapid decrease in cellular ATP levels, ultimately triggering downstream cell death pathways.[2][3]

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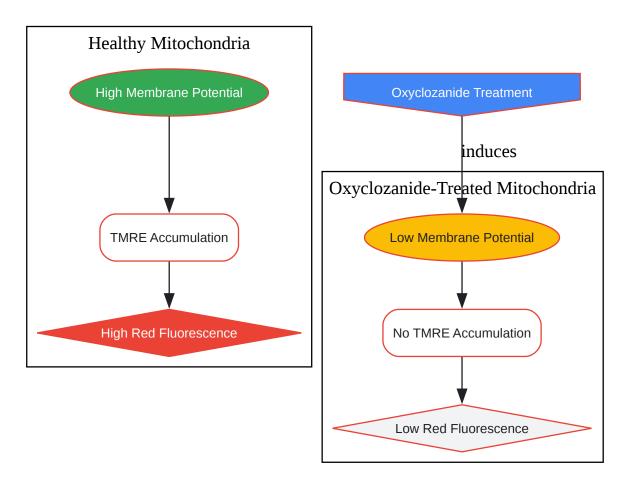












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